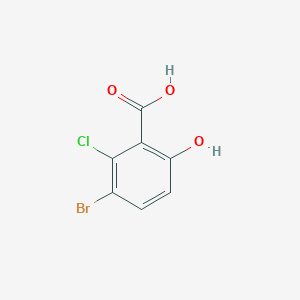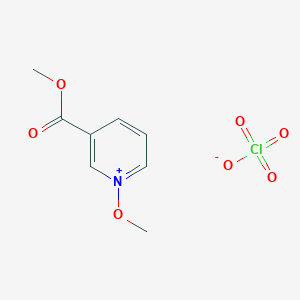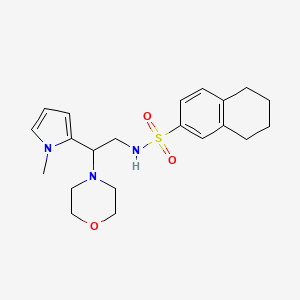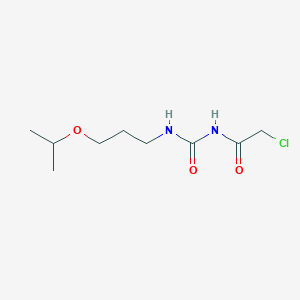![molecular formula C27H28F3N3O3S B2758027 3-(cyclohexylmethyl)-8,9-dimethoxy-5-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one CAS No. 1031247-35-4](/img/structure/B2758027.png)
3-(cyclohexylmethyl)-8,9-dimethoxy-5-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its various functional groups. For instance, the trifluoromethyl group is known to be quite reactive and could participate in a variety of reactions . The imidazoquinazolinone group could also potentially undergo reactions at the nitrogen or oxygen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity . The dimethoxy group could potentially form hydrogen bonds, affecting the compound’s solubility.Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Development
Researchers have focused on the synthesis of new derivatives of quinazoline-based compounds, exploring their potential biological activities. For instance, Markosyan et al. (2015) synthesized 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, demonstrating their significant anti-monoamine oxidase and antitumor activities (Markosyan et al., 2015). Similarly, Alagarsamy et al. (2009) synthesized novel 3-cyclohexyl-2-substituted hydrazino-3H-quinazolin-4-ones, investigating their analgesic and anti-inflammatory properties (Alagarsamy et al., 2009).
Biological Activities and Mechanism of Action
The biological activities of quinazoline derivatives have been extensively studied. The synthesized compounds exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. For example, compounds synthesized by Pandey et al. (2009) showed significant antibacterial and antifungal activities, highlighting the antimicrobial potential of these derivatives (Pandey et al., 2009).
Potential Therapeutic Applications
The potential therapeutic applications of these compounds are a key area of research. For instance, compounds with anti-inflammatory and analgesic properties could be developed into new medications for pain and inflammation management. The research by Baba et al. (1996) into quinoline and quinazoline derivatives as disease-modifying antirheumatic drugs (DMARDs) illustrates the exploration of these compounds for treating rheumatic diseases (Baba et al., 1996).
Eigenschaften
IUPAC Name |
3-(cyclohexylmethyl)-8,9-dimethoxy-5-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F3N3O3S/c1-35-22-13-18-20(14-23(22)36-2)31-26(37-15-17-10-6-7-11-19(17)27(28,29)30)33-21(25(34)32-24(18)33)12-16-8-4-3-5-9-16/h6-7,10-11,13-14,16,21H,3-5,8-9,12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGFKCUIBSBSHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC4=CC=CC=C4C(F)(F)F)CC5CCCCC5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(cyclohexylmethyl)-8,9-dimethoxy-5-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2,2-Difluoro-2-(4-methoxyoxan-4-yl)ethyl]prop-2-enamide](/img/structure/B2757945.png)
![2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid](/img/structure/B2757946.png)

![2-(2-methylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2757951.png)


![(E)-2-cyano-N-(furan-2-ylmethyl)-3-[3-[4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2757956.png)
![N,N'-bis[3-(1,3-benzothiazol-2-yl)phenyl]decanediamide](/img/structure/B2757961.png)
![7-[(4-chlorophenyl)methyl]-3-methyl-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2757962.png)



